Welcome to the BenchChem Online Store!
molecular formula C10H16O3 B8656258 methyl 4-prop-2-enyloxane-4-carboxylate

methyl 4-prop-2-enyloxane-4-carboxylate

Cat. No. B8656258
M. Wt: 184.23 g/mol
InChI Key: PLNSWNIBRJSHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08383814B2

Procedure details

To this was added tetrahydro-pyran-4-carboxylic acid methyl ester (7.2 g, 50 mmol) in THF (10 mL). There was almost no color change (light a little bit). This was stirred at −78° C. for 45 min. Then, a mixture of 5 g of HMPA and 10.92 g of allyl iodide was added via canula. Towards 90% of addition, white precipitate formed suddenly. This mixture was stirred at −78° C. for 20 min, then, the dry ice bath was removed and the stirring was continued to allow the reaction mixture to warm to r.t. over 30 min. When the precipitate was dissolved, the reaction mixture was poured into ice-water (100 mL) and ether (50 mL). The two layers were separated; the aqueous layer was extracted with ether (3×50 mL). The combined organic layers were washed with brine, dried (K2CO3), filtered, and concentrated in vacuo to get 8.75 g (95% yield) of the title compound as a yellow liquid.
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10.92 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].CN(P(N(C)C)(N(C)C)=O)C.[CH2:22](I)[CH:23]=[CH2:24]>C1COCC1>[CH3:1][O:2][C:3]([C:5]1([CH2:24][CH:23]=[CH2:22])[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
COC(=O)C1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
10.92 g
Type
reactant
Smiles
C(C=C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This was stirred at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added via canula
ADDITION
Type
ADDITION
Details
Towards 90% of addition, white precipitate
CUSTOM
Type
CUSTOM
Details
formed suddenly
STIRRING
Type
STIRRING
Details
This mixture was stirred at −78° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the dry ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t. over 30 min
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
When the precipitate was dissolved
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into ice-water (100 mL) and ether (50 mL)
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(=O)C1(CCOCC1)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.